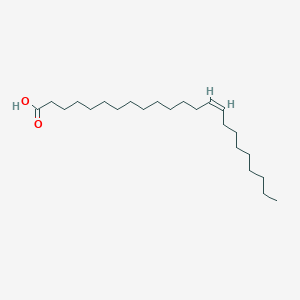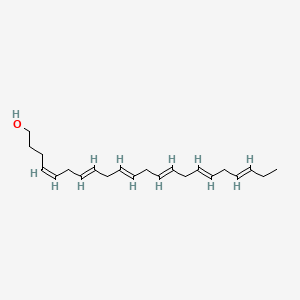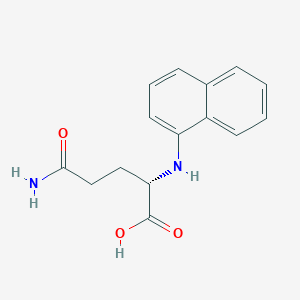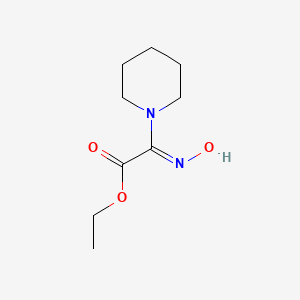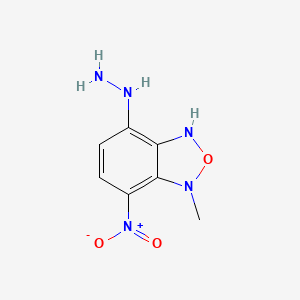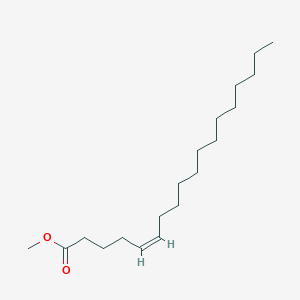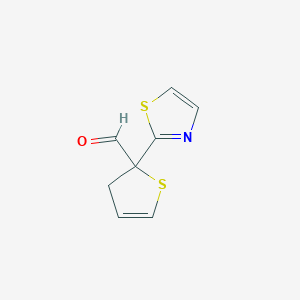![molecular formula C7H4F12O2 B8261026 Propane, 2,2'-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- CAS No. 194039-81-1](/img/structure/B8261026.png)
Propane, 2,2'-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro-
概要
説明
Propane, 2,2’-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- is a fluorinated organic compound with the molecular formula C₇H₄F₁₂O₂. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. It is used in various industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2,2’-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- typically involves the reaction of hexafluoropropanol with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
化学反応の分析
Types of Reactions
Propane, 2,2’-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Propane, 2,2’-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of enzyme interactions and protein folding due to its unique chemical properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.
作用機序
The mechanism of action of Propane, 2,2’-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the chemical environment, affecting the stability and reactivity of other molecules. The compound’s high electronegativity and resistance to degradation make it a valuable tool in various chemical processes.
類似化合物との比較
Similar Compounds
- Propane, 2,2’-[methylenebis(oxy)]bis[1,1,1,3,3,3-tetrafluoro-
- Methane, diisopropoxy-
- Diisopropoxymethane
Uniqueness
Propane, 2,2’-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- is unique due to its high fluorine content, which imparts exceptional stability and resistance to chemical degradation. This makes it particularly useful in applications where chemical inertness is required.
特性
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxymethoxy)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F12O2/c8-4(9,10)2(5(11,12)13)20-1-21-3(6(14,15)16)7(17,18)19/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHWIUWMPLFBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433253 | |
| Record name | 2,2'-[Methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluororopane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194039-81-1 | |
| Record name | 2,2'-[Methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluororopane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

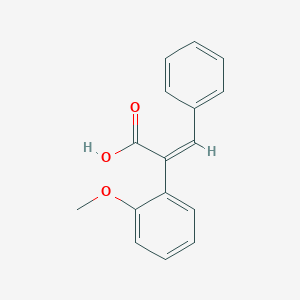

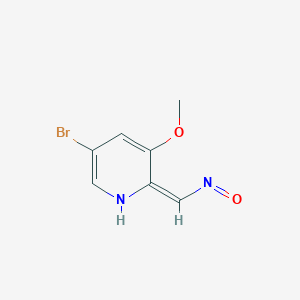
![5-(2-chlorophenyl)-7-ethyl-2,4-dihydrothieno[2,3-e][1,4]diazepin-3-one](/img/structure/B8260960.png)

